o-Desmethyl betrixaban

Factor Xa inhibition Anticoagulant pharmacology Metabolite activity profiling

o-Desmethyl betrixaban is the sole circulating active metabolite of betrixaban that retains nanomolar FXa potency (IC₅₀ ~5 nM), making it essential for deconvoluting anticoagulant efficacy in in vitro assays. Its unique 14 Da mass shift (5-OH vs. 5-OCH₃) guarantees unambiguous chromatographic separation from the parent drug, qualifying it as the definitive reference standard for HPLC/LC-MS/MS method development, impurity quantitation, and stability studies compliant with ICH M7. Procure with authenticated purity (≥98%) for ANDA-related QC and bioanalytical workflows.

Molecular Formula C22H20ClN5O3
Molecular Weight 437.9 g/mol
CAS No. 1616693-59-4
Cat. No. B12767951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Desmethyl betrixaban
CAS1616693-59-4
Molecular FormulaC22H20ClN5O3
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESCN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)NC3=NC=C(C=C3)Cl
InChIInChI=1S/C22H20ClN5O3/c1-28(2)20(24)13-3-5-14(6-4-13)21(30)26-18-9-8-16(29)11-17(18)22(31)27-19-10-7-15(23)12-25-19/h3-12,24,29H,1-2H3,(H,26,30)(H,25,27,31)
InChIKeyXALQAROEPNDIFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-Desmethyl Betrixaban (CAS 1616693-59-4): Identity, Class, and Baseline Characteristics for Procurement Decisions


o-Desmethyl betrixaban (PRT058326, UNII-J86KUA84SP) is a CYP3A4-mediated O-demethylation metabolite of the direct oral Factor Xa (FXa) inhibitor betrixaban, with a molecular formula of C₂₂H₂₀ClN₅O₃ and a molecular weight of 437.9 g/mol [1]. It differs from the parent drug by a single 5-hydroxy substitution in place of the 5-methoxy group found in betrixaban (C₂₃H₂₂ClN₅O₃, MW 451.9 g/mol) [2]. This compound is classified as an active, minor circulating metabolite (plasma AUC <1% of betrixaban) and also serves as a process-related impurity and synthetic intermediate in betrixaban manufacturing [3][4].

o-Desmethyl Betrixaban: Why In-Class or Metabolite Substitution Introduces Quantifiable Risk in Analytical and Pharmacological Applications


o-Desmethyl betrixaban cannot be substituted by the parent drug betrixaban, its sister metabolite N-desmethyl betrixaban, or the major circulating hydrolytic metabolites (PRT062802, PRT063069) without compromising experimental or regulatory validity. Although o-desmethyl and N-desmethyl betrixaban share nearly identical FXa inhibitory potency (IC₅₀ ~5 nM each), they are chromatographically distinct species generated via different CYP-mediated pathways and present at distinct trace-level abundances [1]. The major circulating metabolites PRT062802 and PRT063069, despite dominating systemic exposure (combined AUC ~58% relative to betrixaban), are pharmacologically inactive (IC₅₀ >10 μM for FXa), rendering them unsuitable for any assay requiring FXa inhibitory activity [1][2]. Conversely, substituting the parent drug for the metabolite in impurity profiling or metabolism studies confounds retention time, mass fragmentation, and quantitative calibration, as the 5-OH vs 5-OCH₃ structural difference produces a mass shift of 14 Da and distinct chromatographic behavior [3].

o-Desmethyl Betrixaban: Quantitative Head-to-Head Evidence for Differentiated Selection


FXa Inhibitory Potency: o-Desmethyl Betrixaban vs Parent Betrixaban — A 4.3-Fold Differential

o-Desmethyl betrixaban (PRT058326) exhibits an IC₅₀ for Factor Xa inhibition of approximately 5 nM, compared to the parent drug betrixaban which demonstrates an IC₅₀ of 1.5 nM and a Ki of 117 pM (0.117 nM) in the same chromogenic substrate-based FXa assay system [1]. This represents a 4.3-fold reduction in functional inhibitory potency relative to the parent (using IC₅₀ values), or an approximately 3.3-fold reduction if comparing metabolite IC₅₀ (5 nM) to parent Ki (0.117 nM). Despite reduced potency, o-desmethyl betrixaban retains nanomolar-range FXa inhibitory activity, in stark contrast to the major circulating metabolites PRT062802 and PRT063069, which are categorically inactive (IC₅₀ >10 μM) [1][2].

Factor Xa inhibition Anticoagulant pharmacology Metabolite activity profiling

Comparative Systemic Exposure: Trace-Level o-Desmethyl Betrixaban vs Dominant Inactive Metabolites

In a mass-balance study using ¹⁴C-labeled betrixaban (40 mg single oral dose) in healthy male volunteers (n=5), o-desmethyl betrixaban (PRT058326) and N-desmethyl betrixaban (PRT054156) each exhibited plasma AUC values <1% of that of unchanged betrixaban, confirming their status as trace-level metabolites [1]. By contrast, the two major circulating metabolites PRT062802 and PRT063069 achieved AUC values of 34% and 24% relative to betrixaban, respectively — representing approximately 34-fold and 24-fold greater systemic exposure than o-desmethyl betrixaban [1][2]. Unchanged betrixaban accounted for 85.3% of the total dose excreted in urine and feces, underscoring the minor contribution of the CYP-mediated pathway [1].

Pharmacokinetics Metabolite profiling Systemic exposure ADME

Structural Identity for Analytical Differentiation: 5-Hydroxy vs 5-Methoxy — A 14 Da Mass Shift Critical for Chromatographic Resolution

o-Desmethyl betrixaban (C₂₂H₂₀ClN₅O₃; exact mass 437.1255 Da) differs from betrixaban (C₂₃H₂₂ClN₅O₃; exact mass 451.1411 Da) by the replacement of the 5-methoxy (-OCH₃) group with a 5-hydroxy (-OH) group, yielding a precise monoisotopic mass difference of 14.0156 Da [1][2]. This structural modification produces distinct chromatographic retention behavior under reversed-phase HPLC conditions and unique MS/MS fragmentation patterns, enabling unambiguous identification in the presence of the parent drug and other betrixaban-related substances such as N-desmethyl betrixaban, betrixaban amide, and deschloro betrixaban [3]. The compound has been unambiguously characterized using NMR, FT-IR, and HRMS techniques during impurity profiling studies [3].

Analytical chemistry Impurity profiling Mass spectrometry Chromatographic separation

Metabolic Pathway Specificity: CYP3A4-Dependent Demethylation vs Hydrolytic Pathway — Differential Abundance and Activity

o-Desmethyl betrixaban is formed exclusively via CYP3A4-mediated oxidative O-demethylation of betrixaban, as confirmed by in vitro CYP enzyme mapping studies [1][2]. This pathway is distinct from the major biotransformation route — amide hydrolysis producing PRT062802 and PRT062803 — which accounts for the dominant metabolic clearance of betrixaban [3]. The CYP-mediated pathway generates both o-desmethyl and N-desmethyl betrixaban at trace levels (each <1% AUC), whereas the hydrolytic pathway yields metabolites with 24–34% AUC [3]. Importantly, o-desmethyl betrixaban is an active metabolite (IC₅₀ ~5 nM), while the hydrolysis products PRT062802 and PRT063069 are inactive (IC₅₀ >10 μM) [3][4]. Betrixaban itself is not extensively metabolized by CYP enzymes, with unchanged drug representing 85.3% of excreted dose [3].

Drug metabolism CYP3A4 Metabolic pathway Enzyme kinetics

Pharmaceutical Impurity Reference Standard: Purity Specification and Regulatory Qualification Context

o-Desmethyl betrixaban has been synthesized and characterized as a betrixaban-related substance with demonstrated purity up to 99.6% and yield of approximately 90.64% via a scalable synthetic route involving nucleophilic addition-elimination followed by methanolic slurry purification [1]. In the betrixaban NDA review (NDA 208383), thirteen drug substance impurities exceeding the ICH Q3A qualification threshold of 0.15% were assessed for genotoxic potential; o-desmethyl betrixaban (classified among these related substances) was evaluated using in silico QSAR tools (Derek Nexus and Sarah Nexus) and assigned ICH M7 Class 4 or 5, indicating no mutagenic structural alerts beyond those already present in the API [2]. The betrixaban synthesis patent (US 8,987,463 B2) explicitly describes methods to minimize formation of undesired side products, establishing the need for authenticated impurity reference standards for process control [3].

Pharmaceutical quality control Impurity reference standard ANDA Regulatory compliance

o-Desmethyl Betrixaban: Evidence-Based Application Scenarios for Research and Industrial Use


Pharmaceutical Impurity Reference Standard for Betrixaban ANDA/NDA Quality Control and Batch Release

o-Desmethyl betrixaban, as a characterized process-related impurity and CYP-mediated metabolite, serves as a critical reference standard for HPLC and LC-MS/MS method development, validation, and routine QC testing of betrixaban drug substance and finished product. Its well-defined structural identity (exact mass 437.1255 Da, distinct InChIKey, and confirmed by HRMS/NMR) [1][2] and established non-mutagenic ICH M7 classification [3] enable its use in impurity limit tests and stability-indicating assays required for ANDA submissions. The compound's demonstrated synthetic purity of up to 99.6% with ~90.6% yield [4] supports its procurement as a primary reference standard for quantitative determination of this specific impurity in betrixaban batches.

In Vitro Pharmacology Tool for Differentiating Active Metabolite Contribution from Inactive Circulating Species

o-Desmethyl betrixaban, with its FXa IC₅₀ of approximately 5 nM, is the only CYP-derived metabolite retaining nanomolar-range pharmacological activity, in contrast to the dominant circulating metabolites PRT062802 and PRT063069 (IC₅₀ >10 μM) [1][2]. This makes it an essential tool compound for in vitro studies designed to deconvolute the contribution of active metabolites to betrixaban's overall anticoagulant effect, particularly in tissue factor-induced thrombin generation assays or FXa inhibition assays where co-incubation of parent drug and individual metabolites can quantitatively assess additive, synergistic, or antagonistic effects.

CYP3A4 Pathway-Specific Probe for Drug-Drug Interaction and Metabolism Studies

As a CYP3A4-specific O-demethylation product formed at trace levels (<1% AUC), o-desmethyl betrixaban can serve as a selective biomarker for CYP3A4 activity in hepatocyte incubation studies, human liver microsome assays, and PBPK model validation [1][2]. Given that betrixaban itself is not extensively metabolized by CYP enzymes (85.3% excreted unchanged), the formation rate of o-desmethyl betrixaban provides a sensitive and specific readout for CYP3A4 modulation in DDI studies without interference from the dominant hydrolytic clearance pathway [1].

Analytical Method Development and Cross-Validation for Metabolite Profiling in Biological Matrices

The 14 Da mass shift (5-OCH₃ → 5-OH) and distinct chromatographic retention relative to betrixaban [1] make o-desmethyl betrixaban an ideal system suitability standard for developing and validating LC-MS/MS methods intended for simultaneous quantification of betrixaban and its metabolites in plasma, urine, and fecal matrices. Its trace-level abundance in vivo necessitates methods with high sensitivity (LOQ in the sub-ng/mL range), and an authenticated reference standard with documented purity enables accurate calibration and quality assurance across bioanalytical laboratories [2].

Quote Request

Request a Quote for o-Desmethyl betrixaban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.